Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate
Description
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate is a piperidine-based carbamate derivative featuring a 5-bromopyrazine substituent. Its molecular formula is C₁₃H₂₀BrN₅O₂, with a molecular weight of 357.25 g/mol . The compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. The bromopyrazine moiety enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl carbamate group provides steric protection for the piperidine amine during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(9-10)12-8-16-11(15)7-17-12/h7-8,10H,4-6,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUPZUGGHXRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate typically involves the reaction of 5-bromopyrazine with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran . The reaction mixture is then treated with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxides and amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing the pyrazine moiety often exhibit anticancer properties. The brominated derivative in tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate may enhance these effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Preliminary studies suggest that this compound could serve as a lead structure in the development of new anticancer agents targeting specific pathways associated with tumor growth and proliferation.
1.2 Neuropharmacological Effects
The piperidine structure present in the compound is known for its neuroactive properties. Compounds similar to this compound have been investigated for their potential as anxiolytics or antidepressants, influencing neurotransmitter systems such as serotonin and dopamine. This application is particularly relevant given the rising need for novel treatments for mood disorders.
3.1 Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to evaluate the effectiveness of various derivatives of this compound. For instance, modifications at the piperidine nitrogen or variations in the bromopyrazine substituent have shown varying degrees of biological activity, indicating that fine-tuning these structures can lead to enhanced efficacy against specific targets.
3.2 Comparative Analyses with Related Compounds
Comparative studies with other compounds featuring similar motifs, such as those derived from bosentan or vercirnon, have revealed insights into how modifications impact pharmacokinetic profiles and therapeutic outcomes. These studies highlight the necessity of evaluating both efficacy and safety profiles during drug development processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Variations
Tert-butyl N-{[1-(5-bromothiophen-2-ylsulfonyl)piperidin-3-yl]methyl}carbamate
- Molecular Formula : C₁₆H₂₄BrN₃O₄S
- Molecular Weight : 434.35 g/mol
- Key Features : Replaces pyrazine with a thiophene sulfonyl group , introducing sulfur-based polarity and enhanced hydrogen-bonding capacity.
- Applications: Potential use in protease inhibition due to sulfonyl’s electron-withdrawing properties, though reduced cell permeability compared to the pyrazine analog .
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
- Molecular Formula : C₁₄H₂₀BrN₃O₂
- Molecular Weight : 342.23 g/mol
- Key Features : Substitutes pyrazine with pyridine and piperidine with pyrrolidine . The smaller pyrrolidine ring increases steric strain but improves solubility in polar solvents.
- Applications : Intermediate in antipsychotic drug synthesis; pyridine’s lower aromaticity reduces electrophilicity compared to pyrazine .
Tert-butyl N-{6-bromopyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- Molecular Formula : C₁₁H₁₃BrN₄O₂
- Molecular Weight : 313.15 g/mol
- Key Features : Fused pyrazolopyrimidine ring with bromine at position 5. The planar structure facilitates intercalation in DNA-targeted therapies.
- Applications : Candidate for anticancer agents; fused rings enhance binding to topoisomerase enzymes .
Substituent and Functional Group Variations
Trifluoromethyl Derivatives
- Example : tert-Butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- Key Features : CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability.
- Applications : Optimized for blood-brain barrier penetration in CNS-targeting drugs .
Aminophenyl Derivatives
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate (CAS Number: 2377034-86-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁BrN₄O₂ |
| Molecular Weight | 357.25 g/mol |
| IUPAC Name | tert-butyl (1-(5-bromopyrazin-2-yl)piperidin-3-yl)carbamate |
| CAS Number | 2377034-86-9 |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit promising anticancer activities. For instance, a related pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7. The IC₅₀ value for Jurkat cells was reported at . This suggests that the structural features of these compounds may confer similar biological activities.
The mechanism underlying the anticancer activity of these compounds often involves:
- Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase, indicating apoptosis or programmed cell death .
- Inhibition of Angiogenesis : In vivo assays demonstrated that BPU inhibited blood vessel formation in tumor tissues, highlighting its potential as an antiangiogenic agent .
- Enzyme Inhibition : Computational studies suggest that related compounds effectively bind to matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and angiogenesis .
Case Studies and Research Findings
A notable study evaluated the NLRP3 inhibitory activity of related compounds in differentiated THP-1 macrophages. The results indicated that these compounds could prevent NLRP3-dependent pyroptosis, a form of inflammatory cell death, thereby suggesting a role in modulating inflammatory responses .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Anticancer | Potential cytotoxicity; further studies needed |
| BPU (related compound) | Anticancer | IC₅₀ = 4.64 µM; induces cell cycle arrest |
| BPU | Antiangiogenic | Inhibits blood vessel formation |
| BPU | Enzyme inhibition | Binds to MMPs with favorable docking energies |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from tert-butyl-protected piperidine derivatives and 5-bromopyrazine. Key steps include:
Coupling Reaction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a bromopyrazine derivative and a piperidine intermediate. Catalysts like Pd₂(dba)₃ and ligands such as BINAP are used in toluene under nitrogen .
Protection/Deprotection : Introduction/removal of the tert-butyloxycarbonyl (Boc) group using HCl/MeOH or K₂CO₃ in methanol .
Purification : Column chromatography or recrystallization to isolate the product.
Example conditions:
| Step | Reagents/Conditions | Solvent | Yield |
|---|---|---|---|
| Coupling | Pd₂(dba)₃, BINAP, 80°C | Toluene | ~75% |
| Deprotection | 4M HCl/MeOH, RT | Methanol | >90% |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine ring conformation and bromopyrazine substitution) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₂BrN₅O₂) .
- Infrared Spectroscopy (FT-IR) : Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing and stereochemistry .
Q. How can researchers optimize purification to minimize impurities?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc). Monitor fractions via TLC (Rf ~0.3–0.5).
- Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C for crystal formation .
- HPLC : For high-purity applications, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What competing reaction pathways occur during bromopyrazine coupling, and how are they mitigated?
- Methodological Answer :
- Competing Pathways : Homocoupling of boronic acid intermediates or dehalogenation of bromopyrazine.
- Mitigation Strategies :
- Use degassed solvents and inert atmospheres to prevent catalyst poisoning.
- Optimize ligand ratios (e.g., BINAP:Pd = 2:1) to enhance regioselectivity .
- Monitor reaction progress via LC-MS to detect side products early .
Q. How does the bromine atom at the pyrazine 5-position influence reactivity compared to chloro or fluoro analogs?
- Methodological Answer :
- Electrophilicity : Bromine’s lower electronegativity increases susceptibility to nucleophilic aromatic substitution compared to Cl/F.
- Cross-Coupling Efficiency : Br facilitates Pd-mediated couplings (e.g., Suzuki) more efficiently than Cl due to better leaving-group ability.
- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets vs. smaller halogens .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases) based on crystal structures .
- QSAR Modeling : Correlate substituent effects (e.g., Br vs. MeO groups) with activity data from analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
Q. How does the tert-butyl carbamate group impact stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Boc group hydrolyzes in HCl/MeOH (4M, 2h, RT) to yield the free amine .
- Basic Conditions : Stable in K₂CO₃/MeOH but degrades in strong bases (e.g., NaOH >1M) via carbamate cleavage.
- Thermal Stability : Decomposes above 200°C (TGA data from analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
